4-Fluoroisoquinoline 4-Fluoroisoquinoline
Brand Name: Vulcanchem
CAS No.: 394-67-2
VCID: VC1977315
InChI: InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
SMILES: C1=CC=C2C(=C1)C=NC=C2F
Molecular Formula: C9H6FN
Molecular Weight: 147.15 g/mol

4-Fluoroisoquinoline

CAS No.: 394-67-2

Cat. No.: VC1977315

Molecular Formula: C9H6FN

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoroisoquinoline - 394-67-2

Specification

CAS No. 394-67-2
Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
IUPAC Name 4-fluoroisoquinoline
Standard InChI InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Standard InChI Key VFFQGPWQVYUFLV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NC=C2F
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2F

Introduction

Structure and Basic Properties

4-Fluoroisoquinoline (C₉H₆FN) is a nitrogen-containing heterocyclic compound featuring a fluorine atom at position 4 of the isoquinoline core structure. The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the 2-position of the bicyclic system.

Physical Properties

The compound exhibits several distinct physical characteristics that are summarized in the following table:

PropertyValue
CAS Number394-67-2
Molecular FormulaC₉H₆FN
Molecular Weight147.149 g/mol
Physical StatePale yellow oil/solid
Melting Point34°C
Boiling Point239.7±13.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point98.8±19.8°C

Table 1: Physical properties of 4-Fluoroisoquinoline

Electronic Properties

The presence of the fluorine atom at the 4-position significantly influences the electronic distribution within the isoquinoline ring system. Fluorine, being highly electronegative, withdraws electron density from the adjacent carbon atoms, particularly affecting the reactivity at positions 3 and 5. This electronic perturbation makes 4-fluoroisoquinoline an interesting building block for various chemical transformations.

Synthetic Methodologies

The synthesis of 4-fluoroisoquinoline has been accomplished through various approaches, with each method offering specific advantages in terms of yield, selectivity, and scalability.

Palladium-Catalyzed Synthesis

One efficient route to 4-fluoroisoquinoline derivatives utilizes palladium catalysis starting from 2-bromobenzaldehydes and terminal alkynes. This methodology employs a sequential coupling-cyclization process:

  • Reaction of 2-bromobenzaldehyde with terminal alkynes in the presence of PdCl₂(PPh₃)₂ (0.40 mmol) and CuI (0.30 mmol)

  • Cyclization of the intermediate to form the isoquinoline core

  • Introduction of the fluorine substituent at the 4-position

The reaction is typically conducted in N,N-dimethylacetamide (DMA) as solvent, with yields ranging from 45% to 73% depending on the specific substituents .

Silver-Catalyzed Aminofluorination

A more recent approach involves silver-catalyzed intramolecular oxidative aminofluorination of alkynes. This method uses N-fluorobenzenesulfonimide (NFSI) as the fluorinating reagent, offering an efficient route to various 4-fluoroisoquinolines:

  • Preparation of alkyne-containing precursors

  • Silver-catalyzed cyclization with concurrent fluorination

  • Formation of the 4-fluoroisoquinoline scaffold

This approach is particularly valuable for accessing a diverse range of 4-fluoroisoquinolines and related 4-fluoropyrrolo[α]isoquinolines in a single operation .

Conversion via 4-Bromoisoquinoline

A process-scale approach to 4-fluoroisoquinoline involves multiple steps including:

  • Preparation of hydrobromide salt

  • Bromination to form a brominated reaction mixture

  • Separation and extraction steps leading to 4-bromoisoquinoline

  • Ammonolysis to obtain 4-aminoisoquinoline

  • Diazotization with sodium nitrite and fluoroboric acid

  • Thermal decomposition of the diazonium fluoroborate salt to yield 4-fluoroisoquinoline

This multistep approach can be advantageous for larger-scale production despite its complexity .

Sulfonation-Based Approach

An alternative synthesis involves a two-step process:

  • Reaction of 4-fluoroisoquinoline with sulfuric anhydride (in the presence or absence of sulfuric acid) to form 4-fluoroisoquinoline-5-sulfonic acid

  • Subsequent reaction with a halogenating reagent to produce 4-fluoroisoquinoline-5-sulfonyl halide

This method is noted for its "one-pot" feasibility and simplified purification process .

Spectroscopic Characterization

Spectroscopic data provides valuable information about the structural and electronic properties of 4-fluoroisoquinoline and its derivatives.

NMR Spectroscopy

The ¹H NMR spectrum of 4-fluoro-3-methylisoquinoline (a derivative) in CDCl₃ shows the following characteristic signals:

  • δ 9.00 (s, 1H) - H-1 position

  • δ 8.04 (d, J = 8.4 Hz, 1H) - aromatic proton

  • δ 7.96 (d, J = 8.2 Hz, 1H) - aromatic proton

  • δ 7.75-7.71 (m, 1H) - aromatic proton

  • δ 7.61-7.57 (m, 1H) - aromatic proton

  • δ 2.68 (d, J = 3.4 Hz, 3H) - methyl group

The ¹³C NMR spectrum shows a characteristic downfield signal at δ 152.7 with a large coupling constant (¹J𝐹𝐶 = 256.8 Hz) due to the carbon directly bonded to fluorine .

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of 4-fluoroisoquinoline derivatives typically shows a singlet around δ -140.4, which is diagnostic for the fluorine at the 4-position of the isoquinoline nucleus .

IR Spectroscopy

IR spectroscopic data for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride shows characteristic absorption bands at:

  • 1659, 1617, 1601, 1558, 1506 cm⁻¹ (aromatic and heterocyclic ring vibrations)

  • 1407, 1377, 1288, 1245, 1225 cm⁻¹ (C-F and C-N stretching)

  • 1145, 1069, 1025 cm⁻¹ (sulfonyl group vibrations)

  • 893, 867, 795, 781, 714 cm⁻¹ (aromatic C-H out-of-plane bending)

Derivative Compounds

4-Fluoroisoquinoline serves as a valuable scaffold for constructing more complex molecules with potential applications in medicinal chemistry.

Sulfonyl Derivatives

Several important sulfonyl derivatives of 4-fluoroisoquinoline have been reported:

4-Fluoroisoquinoline-5-sulfonyl Chloride (C₉H₅ClFNO₂S)

This compound features a unique structural arrangement where one of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane, minimizing steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom .

4-Fluoro-5-isoquinolinesulfonic Acid (C₉H₆FNO₃S)

This derivative has a molecular weight of 227.21 g/mol and contains a sulfonic acid group at the 5-position .

(S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide (C₁₂H₁₃FN₂O₃S)

This chiral compound displays interesting hydrogen bonding characteristics. Crystal structure analysis reveals two crystallographically independent molecules, with different intramolecular hydrogen bonding patterns:

  • One molecule forms an intramolecular bifurcated hydrogen bond between the amine group and both the F and OH groups

  • The other molecule forms only a single intramolecular N—H···F hydrogen bond

The compound has a specific rotation [α]D of -18.36° (c = 0.54, CHCl₃) at 292 K .

Alkyl-Substituted Derivatives

Various 3-alkyl-4-fluoroisoquinolines have been synthesized, including:

  • 3-Methyl-4-fluoroisoquinoline (1b)

  • 3-Ethyl-4-fluoroisoquinoline (1c)

  • 3-Propyl-4-fluoroisoquinoline (1d)

  • 3-Butyl-4-fluoroisoquinoline (1a)

  • 3-Cyclopropyl-4-fluoroisoquinoline (1e)

  • 3-Pentyl-4-fluoroisoquinoline (1f)

These compounds show varying physical properties and can be prepared through similar synthetic routes with yields ranging from 45-73% .

Applications in Organic Synthesis

4-Fluoroisoquinoline has emerged as a valuable building block in organic synthesis, particularly for developing compounds with pharmaceutical potential.

Asymmetric Hydrogenation

4-Fluoroisoquinoline derivatives can undergo asymmetric hydrogenation to produce chiral N-heterocycles bearing C-F stereogenic centers. This transformation provides access to enantiomerically enriched compounds that may exhibit enhanced biological activities .

The general procedure involves:

  • Conversion of 4-fluoroisoquinoline to its corresponding salt (e.g., hydrochloride)

  • Asymmetric hydrogenation using appropriate chiral catalysts

  • Formation of the reduced product with high enantioselectivity

Functionalization at the 5-Position

The 5-position of 4-fluoroisoquinoline shows particular reactivity, allowing for regioselective functionalization. Sulfonation at this position provides access to valuable intermediates for further transformations .

Physicochemical Properties and Structure-Activity Relationships

The presence of fluorine at the 4-position of isoquinoline significantly impacts the compound's physicochemical properties and potential biological activities.

Structural Features

X-ray crystallographic studies of 4-fluoroisoquinoline derivatives reveal interesting structural features:

  • In 4-fluoroisoquinoline-5-sulfonyl chloride, the molecular conformation is influenced by minimizing steric repulsion between the chlorosulfonyl group and the fluorine atom

  • When larger substituents are present on the sulfonyl group, slight deformation of the isoquinoline plane may occur, as observed in (S)-(−)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator